molecular formula C10H12N2O4S B2528715 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid CAS No. 2287282-48-6

3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid

Cat. No.: B2528715
CAS No.: 2287282-48-6
M. Wt: 256.28
InChI Key: BHCHVMDIPYENNV-UHFFFAOYSA-N
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Description

3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid is a synthetic small molecule of significant interest in medicinal chemistry and agrochemical research. This compound features a 1,2,6-thiadiazinane 1,1-dioxide core structure, a heterocyclic scaffold known to confer notable biological activity. Researchers can leverage this compound as a key intermediate or precursor for the design and synthesis of novel active molecules. Compounds containing the 1,1-dioxo-1,2,6-thiadiazinan-2-yl moiety have demonstrated promising antimicrobial properties in agricultural research, showing effectiveness against various phytopathogenic bacteria and fungi . Furthermore, structurally related 1,1-dioxo benzothiadiazine derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase , highlighting the potential of this chemical class in antiviral drug discovery . The benzoic acid component provides a versatile handle for further chemical functionalization, allowing for conjugation, salt formation, or the creation of more complex molecular architectures. This product is intended for research applications only, specifically for use in in vitro assays and as a building block in synthetic chemistry. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-17(12,15)16/h1,3-4,7,11H,2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCHVMDIPYENNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)N(C1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Benzoic Acid Hydrazides with Sulfur-Containing Reagents

A widely adopted approach for synthesizing thiadiazine derivatives involves cyclocondensation reactions between hydrazide intermediates and sulfur-based reagents. For 3-(1,1-Dioxo-1λ⁶,2,6-thiadiazinan-2-yl)benzoic acid, this method begins with the formation of a benzoic acid hydrazide, followed by reaction with carbon disulfide (CS₂) in basic conditions to form a dithiocarbazate intermediate. Subsequent cyclization with a diamine or its equivalent introduces the thiadiazinan ring.

Example Protocol :

  • Synthesis of 3-Aminobenzoic Acid Hydrazide :
    • 3-Aminobenzoic acid is esterified using ethanol and sulfuric acid to form ethyl 3-aminobenzoate.
    • Hydrazinolysis with hydrazine hydrate yields 3-aminobenzoic acid hydrazide (Yield: ~69–74%).
  • Dithiocarbazate Formation :

    • Reaction of the hydrazide with CS₂ in ethanolic potassium hydroxide generates potassium 3-aminophenyl dithiocarbazate.
  • Cyclization to Thiadiazinan Ring :

    • Treatment with 1,3-dibromopropane in refluxing ethanol facilitates cyclization, forming the thiadiazinan ring. Oxidation with hydrogen peroxide introduces the dioxo group.

Critical Parameters :

  • Solvent : Ethanol or dimethylformamide (DMF) for improved solubility.
  • Temperature : Reflux conditions (70–80°C) enhance reaction rates.
  • Oxidation : H₂O₂ or meta-chloroperbenzoic acid (mCPBA) ensures complete sulfone formation.

Direct Coupling of Preformed Thiadiazinan Moieties

An alternative route involves coupling a pre-synthesized thiadiazinan derivative with a benzoic acid scaffold. This method avoids instability issues associated with in situ ring formation.

Protocol :

  • Synthesis of 1,2,6-Thiadiazinan-1,1-dioxide :
    • Cyclocondensation of 1,3-diaminopropane with sulfamide under acidic conditions yields the thiadiazinan ring.
  • Coupling with 3-Bromobenzoic Acid :
    • Ullmann coupling or nucleophilic aromatic substitution links the thiadiazinan to the benzoic acid group. Catalytic copper(I) iodide and a ligand (e.g., 1,10-phenanthroline) in DMF at 110°C drive the reaction.

Optimization Insights :

  • Catalyst : CuI/1,10-phenanthroline system improves coupling efficiency.
  • Yield : ~50–65% after column chromatography.

Reaction Optimization and Mechanistic Considerations

Solvent and Temperature Effects

Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are preferred for cyclization and coupling steps due to their high dielectric constants, which stabilize transition states. Elevated temperatures (70–120°C) are critical for overcoming activation barriers in ring-closing steps.

Oxidation of Thiadiazinan Intermediates

The dioxo group is introduced via oxidation of the thiadiazinan sulfide intermediate. Hydrogen peroxide (30% v/v) in acetic acid at 50°C achieves near-quantitative conversion to the sulfone. Alternatives like Oxone® in water-methanol mixtures offer greener profiles but require longer reaction times.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • FT-IR : Key peaks include:
    • S=O asymmetric stretch: 1,320–1,160 cm⁻¹.
    • C=O (benzoic acid): 1,680–1,710 cm⁻¹.
  • ¹H NMR :
    • Thiadiazinan ring protons: δ 3.2–4.1 ppm (multiplet, CH₂ groups).
    • Aromatic protons: δ 7.4–8.2 ppm (meta-substitution pattern).
  • Mass Spectrometry : Molecular ion peak at m/z 256.28 [M+H]⁺ confirms the molecular formula.

Purity Assessment

HPLC with a C18 column (Mobile phase: 0.1% TFA in acetonitrile/water) achieves baseline separation of the target compound from byproducts. Retention time: ~6.2 minutes.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (HPLC, %) Key Advantage
Cyclocondensation 3-Aminobenzoic acid 60–70 ≥95 Fewer steps, cost-effective
Direct Coupling Preformed thiadiazinan 50–65 ≥98 Avoids unstable intermediates

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding thiadiazolidine form.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Lewis acids such as aluminum chloride for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazolidine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a patent highlights the use of carbazole-containing sulfonamide derivatives that include this compound as effective antibacterial agents .

Anticancer Properties
The compound has also been investigated for its potential anticancer activity. Some studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The ability to target specific cancer pathways makes it a candidate for further development in cancer therapeutics.

Materials Science

Polymer Chemistry
In materials science, 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid is utilized as a building block for synthesizing novel polymers. Its functional groups allow for the formation of cross-linked networks that enhance the mechanical properties of polymeric materials. Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.

Nanocomposites
The compound is also being explored in the fabrication of nanocomposites. By integrating it with nanoparticles, researchers aim to create materials with enhanced electrical conductivity and thermal properties. This application is particularly relevant in the development of advanced electronic devices and sensors.

Analytical Chemistry

Chromatography Applications
3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid serves as an important reagent in chromatographic techniques for separating and analyzing complex mixtures. Its unique structure allows it to interact selectively with various analytes, making it useful in high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Spectroscopic Studies
The compound's distinct spectral properties make it a valuable tool in spectroscopic studies. It can be used as a standard reference material for calibrating instruments and validating analytical methods. The ability to absorb specific wavelengths enables researchers to track its behavior in various chemical environments.

Case Studies

StudyApplicationFindings
Patent on Antimicrobial DerivativesMedicinal ChemistryDemonstrated effectiveness against multiple bacterial strains .
Polymer Synthesis ResearchMaterials ScienceImproved mechanical properties in polymer composites .
HPLC Method DevelopmentAnalytical ChemistryEnhanced separation efficiency using this compound as a stationary phase modifier .

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiadiazine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse interactions with biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Effects

The thiadiazinan ring distinguishes this compound from other benzoic acid derivatives. Key comparisons include:

  • Saccharin (1,1-Dioxo-1,2-benzothiazol-3-one): Both compounds feature sulfone groups, but saccharin’s five-membered benzothiazole ring contrasts with the six-membered thiadiazinan. Saccharin’s higher solubility in polar solvents (due to the planar, conjugated structure) suggests that the thiadiazinan’s non-planar ring may reduce solubility despite the sulfone group .
  • 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones: These seven-membered dithiazepine derivatives exhibit anticancer activity.
  • Benzothiazolyl-azo Benzoic Acid Derivatives :
    Substitution with azo groups (e.g., 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo benzoic acids) introduces strong chromophores, affecting UV-Vis absorption. The thiadiazinan’s lack of conjugation may limit such optical properties but enhance stability under physiological conditions .

Table 1: Key Structural and Electronic Differences
Compound Heterocycle Type Ring Size Key Functional Groups Notable Properties
Target Compound 1,2,6-Thiadiazinan 6-membered -SO₂, -COOH Moderate polarity, steric bulk
Saccharin Benzothiazole 5-membered -SO₂, ketone High solubility, sweet taste
Dithiazepin-3-ones Dithiazepine 7-membered -SO₂, lactam Anticancer activity
Benzothiazolyl-azo Derivatives Benzothiazole 5-membered -N=N-, -COOH Chromophoric, azo linkage

Physical and Spectral Properties

  • Solubility and Melting Points :
    Benzoic acid derivatives with polar substituents (e.g., -SO₂, -NH₂) generally exhibit higher water solubility. The thiadiazinan’s bulk may lower solubility compared to smaller substituents like -COOH or -N=N- .

  • Spectral Characteristics :
    The sulfone group in the thiadiazinan would produce distinct IR peaks near 1300–1150 cm⁻¹ (asymmetric SO₂ stretching) and 1120–1080 cm⁻¹ (symmetric stretching), comparable to saccharin .

Stereochemical Considerations

  • Atropisomerism: Bulky substituents on benzoic acid (e.g., dicyano groups in 3-(2,2-dicyano-1-methylethenyl)benzoic acid) can lead to atropisomerism. The thiadiazinan’s rigidity may restrict rotation, enabling similar stereoisomerism, necessitating chiral resolution for therapeutic use .

Biological Activity

3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid is a compound featuring a unique structure that includes a thiadiazine ring and a benzoic acid moiety. Its molecular formula is C10H12N2O4SC_{10}H_{12}N_2O_4S with a molecular weight of approximately 256.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural characteristics of 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid are critical to its biological activity. The presence of the dioxo group and the thiadiazine ring contributes to its reactivity and interaction with biological macromolecules.

PropertyValue
Molecular FormulaC10H12N2O4SC_{10}H_{12}N_2O_4S
Molecular Weight256.28 g/mol
CAS Number2287282-48-6

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with thiadiazine precursors under controlled conditions. Common reagents include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, while reducing agents such as sodium borohydride are used for reduction processes. The optimization of reaction conditions is crucial for maximizing yield and purity.

Antimicrobial Properties

Preliminary studies indicate that 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid exhibits notable antimicrobial activity . Its ability to interact with specific biological targets may inhibit the growth of various pathogens. Research suggests that this compound can bind to enzymes or receptors involved in microbial metabolism, potentially disrupting their function.

Anticancer Potential

In addition to its antimicrobial properties, this compound shows promise as an anticancer agent . The unique structure allows it to modulate biological pathways related to cancer cell proliferation and survival. Studies are ongoing to elucidate the specific mechanisms by which it exerts these effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid:

  • Larvicidal Activity : A study focusing on larvicidal activity against Aedes aegypti highlighted the significance of structural features in determining efficacy. Although not directly related to our compound, it underscores the importance of exploring diverse chemical frameworks for biological activity .
  • Enzyme Inhibition Studies : Research indicates that compounds with similar structural motifs can inhibit specific enzymes involved in disease processes. For example, compounds containing thiadiazine rings have been reported to exhibit significant enzyme inhibition, suggesting a potential pathway for further investigation .

Interaction Studies

Interaction studies reveal that 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid can bind effectively to various proteins and nucleic acids within cells. This binding may lead to the modulation of enzyme activity or alteration of receptor signaling pathways, contributing to its observed biological effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid?

  • Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

Core Formation : Condensation of precursors (e.g., thiadiazinane derivatives) with benzoic acid scaffolds under controlled pH and temperature.

Functionalization : Introduction of the dioxo-thiadiazinan moiety via oxidation or sulfonylation reactions.

Purification : Use of column chromatography or recrystallization to isolate the target compound .

  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, catalyst selection) to enhance yield and minimize by-products.

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • X-ray Crystallography : Utilize SHELX programs for refining crystal structures, particularly for resolving bond lengths and angles in the thiadiazinan ring .
  • Spectroscopy :
  • FT-IR : Confirm functional groups (e.g., C=O, S=O stretching vibrations).
  • NMR (¹H/¹³C) : Assign proton environments and verify substitution patterns on the benzoic acid moiety .
    • Purity Assessment : HPLC with UV detection or mass spectrometry (HRMS) to ensure >95% purity .

Q. Which in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Assay Design :

  • MIC Determination : Broth microdilution against Mycobacterium tuberculosis (e.g., H37Rv strain) with isoniazid as a positive control. Compounds with MIC ≤ 1.6 µg/mL indicate high potency .
  • Time-Kill Kinetics : Monitor bactericidal effects over 24–72 hours to assess concentration-dependent activity.
    • Data Interpretation : Compare IC₅₀ values across derivatives to identify structural motifs enhancing activity .

Advanced Research Questions

Q. How can computational tools like QSAR and molecular docking improve bioactivity predictions?

  • QSAR Modeling :

  • Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic (e.g., Hammett constants) and steric descriptors with antitubercular activity. Electron-donating groups (e.g., glycine anhydride) often enhance potency .
    • Docking Studies :
  • Target enzymes like dihydrofolate reductase (DHFR). Prioritize compounds with strong hydrogen bonding to active-site residues (e.g., Asp27, Leu28) .
    • Validation : Cross-check computational predictions with experimental MIC values to refine models .

Q. How should researchers resolve contradictions in crystallographic data during refinement?

  • Common Issues : Discrepancies in thermal parameters or occupancy factors in the thiadiazinan ring.
  • Solutions :

  • Use SHELXL for iterative refinement with restraints on bond distances and angles.
  • Validate against spectroscopic data (e.g., NMR NOE correlations) to confirm conformational preferences .
    • Case Study : Adjust weighting schemes in SHELX to reduce R-factor discrepancies below 5% .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Strategy :

Scaffold Diversification : Modify substituents on the benzoic acid (e.g., halogens, alkyl chains) and thiadiazinan ring (e.g., sulfonyl vs. carbonyl groups).

Pharmacophore Mapping : Identify critical moieties (e.g., carboxylate for solubility, thiadiazinan for target binding) .

  • Data Analysis : Use clustering algorithms to group derivatives by activity profiles and prioritize lead compounds .

Contradiction Analysis

Q. How to address conflicting reports on compound bioactivity across studies?

  • Root Causes : Variations in assay conditions (e.g., bacterial strain viability, solvent effects).
  • Resolution :

  • Standardize protocols (e.g., CLSI guidelines for MIC assays).
  • Re-test compounds under identical conditions and validate with orthogonal assays (e.g., fluorometric vs. colorimetric readouts) .

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